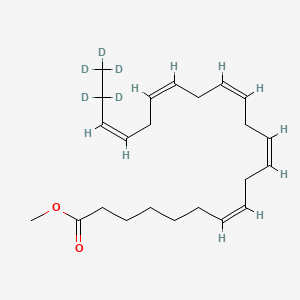
Methyl all-cis-7,10,13,16,19-docosapentaenoate-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl all-cis-7,10,13,16,19-docosapentaenoate-d5 is a deuterated derivative of methyl all-cis-7,10,13,16,19-docosapentaenoate, a long-chain polyunsaturated omega-3 fatty acid ester. This compound is often used in scientific research due to its unique properties and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl all-cis-7,10,13,16,19-docosapentaenoate-d5 typically involves the esterification of all-cis-7,10,13,16,19-docosapentaenoic acid with methanol in the presence of a catalyst. The deuterated version is prepared by using deuterated methanol (CD3OD) instead of regular methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl all-cis-7,10,13,16,19-docosapentaenoate-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or ozone.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used but generally include substituted esters or amides
Scientific Research Applications
Methyl all-cis-7,10,13,16,19-docosapentaenoate-d5 is widely used in various fields of scientific research:
Chemistry: As a reference standard in analytical studies, particularly in gas chromatography and high-performance liquid chromatography
Biology: Used in studies related to fatty acid metabolism and its effects on cellular functions
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties
Industry: Utilized in the formulation of specialized nutritional supplements and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl all-cis-7,10,13,16,19-docosapentaenoate-d5 involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It also interacts with various molecular targets, including enzymes involved in fatty acid metabolism and signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Methyl all-cis-4,7,10,13,16-docosapentaenoate: Another long-chain polyunsaturated omega-3 fatty acid ester with similar properties
Methyl all-cis-5,8,11,14,17-eicosapentaenoate: A shorter chain omega-3 fatty acid ester
Methyl all-cis-4,7,10,13,16,19-docosahexaenoate: A related compound with an additional double bond
Uniqueness
Methyl all-cis-7,10,13,16,19-docosapentaenoate-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements in research applications .
Properties
Molecular Formula |
C23H36O2 |
|---|---|
Molecular Weight |
349.6 g/mol |
IUPAC Name |
methyl (7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-7,10,13,16,19-pentaenoate |
InChI |
InChI=1S/C23H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-/i1D3,3D2 |
InChI Key |
PTFHIRHGARALFY-JDGWORTASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OC |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


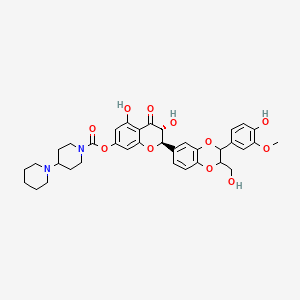
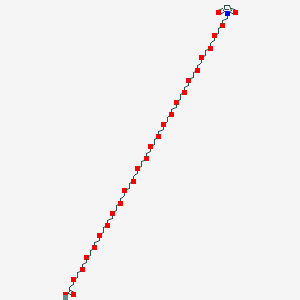
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-3,3,3-trideuterio-2-[(4-methyl-4-sulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate](/img/structure/B12427726.png)
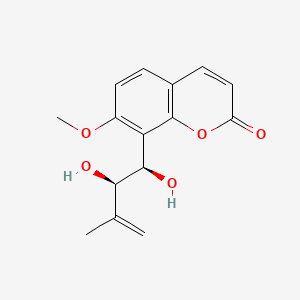
![3-[2-Oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one](/img/structure/B12427742.png)
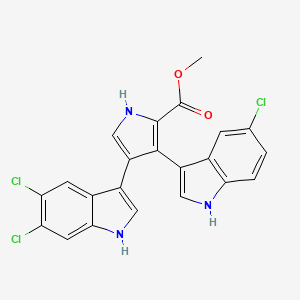
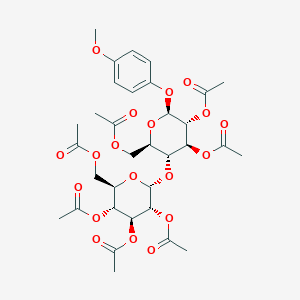
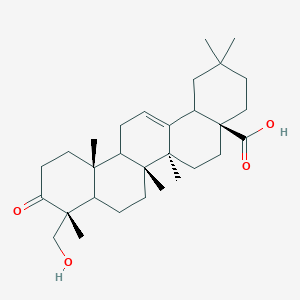
![3-[7-[[(3R)-1-[6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexyl]pyrrolidin-3-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12427761.png)
![(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B12427767.png)

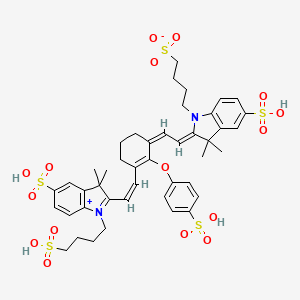
![4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole](/img/structure/B12427785.png)
![2,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B12427786.png)
